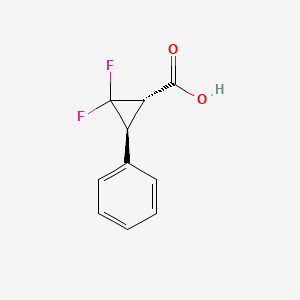

(1S,3S)-2,2-difluoro-3-phenylcyclopropane-1-carboxylic acid

CAS No.: 74457-55-9

Cat. No.: VC8522250

Molecular Formula: C10H8F2O2

Molecular Weight: 198.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 74457-55-9 |

|---|---|

| Molecular Formula | C10H8F2O2 |

| Molecular Weight | 198.17 g/mol |

| IUPAC Name | (1S,3S)-2,2-difluoro-3-phenylcyclopropane-1-carboxylic acid |

| Standard InChI | InChI=1S/C10H8F2O2/c11-10(12)7(8(10)9(13)14)6-4-2-1-3-5-6/h1-5,7-8H,(H,13,14)/t7-,8+/m1/s1 |

| Standard InChI Key | ZJTJSILEHUGFMC-SFYZADRCSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)[C@@H]2[C@H](C2(F)F)C(=O)O |

| SMILES | C1=CC=C(C=C1)C2C(C2(F)F)C(=O)O |

| Canonical SMILES | C1=CC=C(C=C1)C2C(C2(F)F)C(=O)O |

Introduction

(1S,3S)-2,2-Difluoro-3-phenylcyclopropane-1-carboxylic acid is a complex organic compound with a molecular formula of C10H8F2O2 and a molecular weight of 198.17 g/mol. It is characterized by its unique structural features, including a cyclopropane ring, two fluorine atoms, and a phenyl group. This compound is notable for its applications in synthetic chemistry, pharmaceutical research, and agrochemical development.

Chemical Reactions

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium permanganate (KMnO4) for oxidation, lithium aluminum hydride (LiAlH4) for reduction, and sodium methoxide (NaOCH3) for substitution reactions.

Cyclopropanation of Phenylacetic Acid Derivatives

The synthesis of (1S,3S)-2,2-difluoro-3-phenylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of phenylacetic acid derivatives with difluorocarbene sources. This reaction is often conducted in the presence of a strong base and a phase-transfer catalyst to facilitate the formation of the cyclopropane ring.

Industrial Production

Industrial production methods utilize similar synthetic routes but on a larger scale. Continuous flow reactors and advanced catalytic systems are employed to enhance efficiency and yield. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Biological Activity

The compound's unique structure makes it valuable for studying enzyme interactions and metabolic pathways. It has shown potential in interacting with key enzymes involved in plant biology, such as 1-aminocyclopropane-1-carboxylate oxidase 2 (ACO2), which plays a role in ethylene biosynthesis.

Pharmaceutical Research

Research is ongoing to explore its potential as a therapeutic agent. Preliminary studies indicate that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines, suggesting promise in cancer treatment.

Agrochemical Development

In agrochemical applications, this compound is used for producing specialty chemicals and materials. Its unique properties enable the development of materials with enhanced performance characteristics.

Synthesis Methods

| Method | Description |

|---|---|

| Cyclopropanation | Reaction of phenylacetic acid derivatives with difluorocarbene sources |

| Industrial Production | Use of continuous flow reactors and advanced catalytic systems |

Applications

| Application | Description |

|---|---|

| Biological Research | Study of enzyme interactions and metabolic pathways |

| Pharmaceutical Research | Potential therapeutic agent for cancer treatment |

| Agrochemical Development | Production of specialty chemicals and materials |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume